

A Comprehensive Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: *trans-4-Aminocyclohexanecarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and organic synthesis. Its rigid, saturated cyclohexane core provides a well-defined three-dimensional scaffold, making it an attractive component for designing conformationally constrained molecules. The presence of both an amino and a carboxylic acid group offers versatile handles for chemical modification, enabling its incorporation into a wide array of complex molecular architectures. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its significance in drug development.

Chemical Structure and Identification

The structure of **trans-4-Aminocyclohexanecarboxylic acid** is characterized by a cyclohexane ring where the amino (-NH₂) and carboxylic acid (-COOH) functional groups are located at positions 1 and 4, respectively, and are in a trans configuration relative to each other. This equatorial-equatorial arrangement is the most stable conformation.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	trans-4-Aminocyclohexanecarboxylic acid; (1r,4r)-4-aminocyclohexane-1-carboxylic acid	[1][2]
CAS Number	3685-25-4	[1][3][4]
Molecular Formula	C ₇ H ₁₃ NO ₂	[1][2][3]
Molecular Weight	143.18 g/mol	[1][2][4]
SMILES	<chem>N[C@H]1CC--INVALID-LINK--C(O)=O</chem>	[1][4]
InChI	InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)	[2][5]
InChIKey	DRNGLYHKYPNTEA-IZLXSQMJSA-N	[1][6]

Physicochemical and Spectroscopic Properties

The physicochemical properties of **trans-4-Aminocyclohexanecarboxylic acid** are critical for its application in synthesis and drug design. It is typically a white crystalline solid soluble in water and other polar solvents.[3]

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	White to almost white powder/crystal	[3][7]
Melting Point	>300 °C	[8]
pKa (Predicted)	4.46 ± 0.10	[5][7]
LogP (Predicted)	0.5885	[4]
Water Solubility	Soluble	[3][5]
Topological Polar Surface Area	63.32 Å ²	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	1	[4]

Table 3: Spectroscopic Data Availability

Spectrum Type	Availability	Reference
¹ H NMR	Spectrum available	[6]
¹³ C NMR	Spectrum available	[9]
GC-MS	Data available	[2]

Experimental Protocols: Synthesis

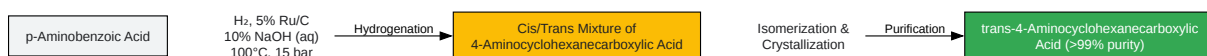
The synthesis of isomerically pure **trans-4-Aminocyclohexanecarboxylic acid** is a key challenge. The most common synthetic routes start from p-aminobenzoic acid, which typically yields a mixture of cis and trans isomers. Subsequently, an isomerization or epimerization step is required to obtain the desired trans product.

Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This method involves the reduction of the aromatic ring of p-aminobenzoic acid to yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.

Methodology:

- **Reaction Setup:** A mixture of p-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 25% w/w of the substrate), and an aqueous solution of 10% Sodium Hydroxide (NaOH) are combined in a high-pressure autoclave.^{[10][11]}
- **Hydrogenation:** The autoclave is pressurized with hydrogen gas to approximately 15 bar. The reaction mixture is then heated to 100 °C and stirred.^[10]
- **Reaction Monitoring:** The reaction progress is monitored until the starting material is consumed. The resulting product is a mixture of cis- and **trans-4-aminocyclohexanecarboxylic acid**.^[12]
- **Separation/Isomerization:** The desired trans-isomer must then be separated from the cis-isomer, often through subsequent isomerization and crystallization steps.



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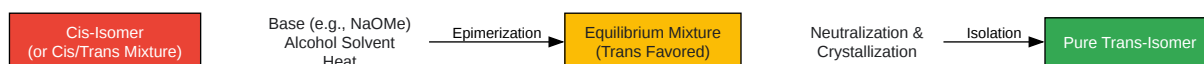
Synthesis via Catalytic Hydrogenation Workflow.

Protocol 2: Epimerization of the Cis-Isomer

This process converts the thermodynamically less stable cis-isomer into the more stable trans-isomer using a strong base.

Methodology:

- **Starting Material:** A mixture of cis- and trans-isomers of a 4-aminocyclohexanecarboxylic acid derivative (e.g., an N-protected ester) is used as the starting material.[13]
- **Base Treatment:** The isomer mixture is treated with a base, such as sodium methoxide in methanol or potassium tert-butoxide in isopropyl alcohol, at an elevated temperature (e.g., 60-65 °C).[13][14]
- **Equilibration:** The reaction is stirred for several hours to allow the epimerization at the carbon atom bearing the carboxyl group to reach equilibrium, which strongly favors the trans-isomer (typically >80:20 trans:cis).[14]
- **Workup and Isolation:** The reaction is neutralized (e.g., with acetic acid), and the solvent is removed. The product is then purified, often by crystallization, to yield the highly pure trans-isomer.[13][14]



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Synthesis via Epimerization Workflow.

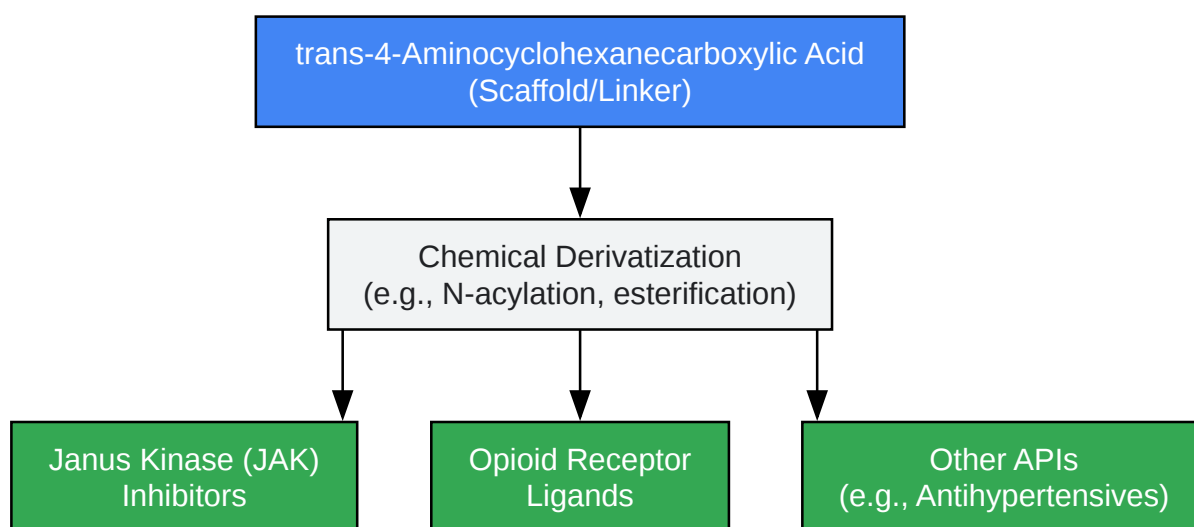
Applications in Drug Development

trans-4-Aminocyclohexanecarboxylic acid is not typically a pharmacologically active compound on its own. Instead, its value lies in its role as a rigid scaffold or linker in the synthesis of active pharmaceutical ingredients (APIs). The trans-stereochemistry provides a defined spatial orientation for the functional groups, which is critical for specific binding interactions with biological targets.

Key Applications:

- **Janus Kinase (JAK) Inhibitors:** It is a key intermediate in the synthesis of JAK inhibitors, such as Oclacitinib, which are used to treat allergic dermatitis.[10][11]

- Antihypertensive Agents: Derivatives have been explored as antihypertensive agents due to their ability to increase coronary, cerebral, and renal blood flow.[13]
- Opioid Receptor Ligands: The scaffold has been incorporated into analogs of dynorphin A to study opioid activity.[10]
- General Building Block: It is used in the synthesis of various pharmacologically active compounds, including glimepiride.[15]



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Role as a Key Building Block in Drug Synthesis.

Conclusion

trans-4-Aminocyclohexanecarboxylic acid is a fundamentally important molecule for the development of new therapeutics. Its well-defined stereochemistry and rigid structure allow for the precise positioning of pharmacophoric elements, making it an invaluable tool for medicinal chemists. The synthetic routes, though requiring careful control of stereochemistry, are well-established, ensuring its availability for research and development. As the demand for conformationally constrained molecules in drug design continues to grow, the utility of this versatile building block is set to expand further.

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